molecular formula C5H7ClF3N3S B1652785 {2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride CAS No. 1609396-17-9

{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride

Cat. No. B1652785
CAS RN: 1609396-17-9
M. Wt: 233.64
InChI Key: HPMNCZZFZYBZCQ-UHFFFAOYSA-N
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Description

“{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride” is a chemical compound with the molecular formula C5H7ClF3N3S . It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .


Synthesis Analysis

The synthesis of compounds containing a trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of “{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride” includes a 1,3,4-thiadiazole ring, which is a heterocyclic five-membered ring . This ring is known for its lower toxicity and in vivo stability due to its aromaticity .


Chemical Reactions Analysis

The trifluoromethyl group in “{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride” can participate in various chemical reactions. For example, it can be used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The molecular weight of “{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride” is 233.64 . The trifluoromethyl group in this compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .

properties

IUPAC Name

2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3S.ClH/c6-5(7,8)4-11-10-3(12-4)1-2-9;/h1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMNCZZFZYBZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NN=C(S1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609396-17-9
Record name 1,3,4-Thiadiazole-2-ethanamine, 5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride
Reactant of Route 2
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride
Reactant of Route 3
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride
Reactant of Route 4
Reactant of Route 4
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride
Reactant of Route 5
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride
Reactant of Route 6
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride

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